molecular formula C10H9NO2S B8572883 6-(Oxiran-2-ylmethoxy)benzothiazole

6-(Oxiran-2-ylmethoxy)benzothiazole

Cat. No.: B8572883
M. Wt: 207.25 g/mol
InChI Key: UOMGJBDFEXLNDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Benzothiazole (B30560) Nucleus: A Foundational Heterocycle in Chemical Sciences

The benzothiazole nucleus is a bicyclic heterocyclic system resulting from the fusion of a benzene (B151609) ring with a thiazole (B1198619) ring. organic-chemistry.org This aromatic structure, containing both nitrogen and sulfur heteroatoms, is not merely a chemical curiosity but a privileged scaffold in medicinal and materials chemistry. researchgate.net The planarity of the ring system and the presence of heteroatoms confer unique electronic properties and the ability to participate in various non-covalent interactions, making it a frequent component in the design of biologically active molecules. Current time information in Somme, FR.ekb.eg

Benzothiazole and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. youtube.compcc.eunih.gov This has cemented the benzothiazole core as a critical pharmacophore in drug discovery, with numerous compounds having progressed to clinical use. Current time information in Somme, FR.pcc.eu The versatility of the benzothiazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired activities and specificities. mdpi.com

Significance of Oxirane Moieties in Synthetic Organic Chemistry

An oxirane, commonly known as an epoxide, is a three-membered cyclic ether. mdpi.com The significant ring strain inherent in this structure makes epoxides highly reactive electrophiles, susceptible to ring-opening reactions by a wide array of nucleophiles. nih.gov This reactivity is the cornerstone of their importance in synthetic organic chemistry, where they serve as versatile intermediates for the construction of more complex molecules. rsc.org The ring-opening can proceed via either SN1 or SN2 mechanisms, depending on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide, allowing for a high degree of regio- and stereoselectivity. nih.gov

The transformation of epoxides can lead to the formation of a diverse range of functional groups, including diols, amino alcohols, and ether alcohols. rsc.orgmdpi.com This versatility makes them indispensable building blocks in the synthesis of natural products, pharmaceuticals, and polymers, such as epoxy resins. mdpi.comrsc.org The ability to introduce two new functional groups with controlled stereochemistry in a single transformation underscores the synthetic efficiency offered by the oxirane moiety.

Academic Context of 6-(Oxiran-2-ylmethoxy)benzothiazole within Benzothiazole Chemistry

This compound is a molecule that strategically combines the stable, aromatic benzothiazole core with the reactive oxirane ring through a flexible ether linkage. Its academic significance lies in its role as a bifunctional chemical intermediate. The likely and most common synthesis for this compound involves the reaction of 6-hydroxybenzothiazole (B183329) with epichlorohydrin (B41342) in the presence of a base. This is a standard Williamson ether synthesis followed by an intramolecular nucleophilic substitution to form the epoxide ring.

While specific, in-depth research publications focusing solely on this compound are not prevalent, its value is inferred from its structure. The compound serves as a molecular bridge, possessing both the nucleophilic characteristics associated with the benzothiazole ring system and the electrophilic reactivity of the epoxide. This dual reactivity allows it to be used as a building block in a variety of more complex molecular architectures. For instance, the epoxide ring can be opened by amines to synthesize beta-amino alcohol derivatives, a common structural motif in cardiovascular drugs. Furthermore, the benzothiazole portion can be further functionalized or used as a key pharmacophore in the final target molecule. Its availability from chemical suppliers indicates its utility as a starting material in synthetic research and development.

Scope and Research Objectives

This article aims to provide a focused overview of the chemical compound this compound. The primary objective is to detail the chemical nature and importance of its constituent benzothiazole and oxirane functionalities. Furthermore, it seeks to place the compound within the academic and synthetic context of benzothiazole chemistry, highlighting its potential as a reactive intermediate. The content will adhere strictly to the chemical and synthetic aspects of the molecule, based on established principles of organic chemistry.

Chemical Compound Data

Below are data tables for the target compound and its likely precursors. Note that experimental physical properties for this compound are not widely available in the literature; therefore, some properties are calculated.

Table 1: Properties of this compound

Property Value
Chemical Formula C₁₀H₉NO₂S
Molecular Weight 207.25 g/mol
IUPAC Name 6-(oxiran-2-ylmethoxy)benzo[d]thiazole
Canonical SMILES C1OC1COC2=CC3=C(C=C2)N=CS3
Physical State Not reported
Melting Point Not reported
Boiling Point Not reported

Table 2: Properties of Precursors

Compound Name Chemical Formula Molecular Weight Role
6-Hydroxybenzothiazole C₇H₅NOS 151.19 g/mol Starting Material
Epichlorohydrin C₃H₅ClO 92.52 g/mol Reagent

Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

6-(oxiran-2-ylmethoxy)-1,3-benzothiazole

InChI

InChI=1S/C10H9NO2S/c1-2-9-10(14-6-11-9)3-7(1)12-4-8-5-13-8/h1-3,6,8H,4-5H2

InChI Key

UOMGJBDFEXLNDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Synthetic Methodologies for Benzothiazole Derivatives Bearing Oxirane Moieties

Established Approaches for Benzothiazole (B30560) Core Synthesis

The benzothiazole ring system is a common scaffold in a multitude of biologically active compounds. tandfonline.comkjscollege.com Its synthesis has been extensively studied, leading to a variety of established methods.

Condensation Reactions Utilizing 2-Aminothiophenol (B119425) Precursors

The most prevalent and versatile method for constructing the benzothiazole core is the condensation of 2-aminothiophenol with a variety of carbonyl compounds or their equivalents. This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring.

One common pathway involves the reaction of 2-aminothiophenol with carboxylic acids, acyl chlorides, or aldehydes. For instance, the condensation of 2-aminothiophenol with various benzaldehydes can be achieved under different catalytic conditions. analis.com.my The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the 2-substituted benzothiazole.

A key precursor for the synthesis of 6-(Oxiran-2-ylmethoxy)benzothiazole is 6-hydroxybenzothiazole (B183329). This intermediate can be synthesized via the reaction of 2-amino-5-hydroxythiophenol with a suitable one-carbon synthon. For example, its synthesis has been reported through the ring contraction of a 2-alkoxy-7-hydroxy-2H-benzo analis.com.mynih.govthiazine intermediate.

The following table summarizes representative examples of benzothiazole synthesis via condensation reactions:

Table 1: Synthesis of Benzothiazole Derivatives via Condensation of 2-Aminothiophenol
2-Aminothiophenol DerivativeReagentCatalyst/ConditionsProductYield (%)Reference
2-AminothiophenolBenzaldehydeFeCl3/Montmorillonite K-10, Ultrasound2-Phenylbenzothiazole- analis.com.my
2-AminothiophenolBenzoic acid derivativesMolecular iodine, solid-phase, solvent-free2-ArylbenzothiazolesHigh nih.gov
2-AminothiophenolFatty acidsP4S10, Microwave2-AlkylbenzothiazolesHigh nih.gov
2-AminothiophenolAromatic aldehydesSnP2O72-Arylbenzothiazoles87-95 nih.gov

Transition Metal-Catalyzed Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of substituted benzothiazoles. nih.gov This methodology is especially useful for creating carbon-carbon bonds, allowing for the introduction of aryl or vinyl groups at specific positions on the benzothiazole ring.

For the synthesis of a precursor to this compound, a Suzuki-Miyaura coupling could be envisioned to construct a 6-alkoxy or 6-aryloxybenzothiazole derivative. This would typically involve the coupling of a boronic acid or ester with a halogenated benzothiazole derivative in the presence of a palladium catalyst and a base. For example, 2-amino-6-bromobenzothiazole (B93375) can be coupled with various aryl boronic acids to yield 2-amino-6-arylbenzothiazoles. nih.gov Subsequent conversion of the aryl group to a hydroxyl group would provide the necessary 6-hydroxybenzothiazole intermediate.

The general conditions for Suzuki-Miyaura coupling in the context of benzothiazole synthesis are presented in the table below:

Table 2: General Conditions for Suzuki-Miyaura Coupling in Benzothiazole Synthesis
Benzothiazole SubstrateCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Time (h)Reference
2-Amino-6-bromobenzothiazoleAryl boronic acids/estersPd(PPh3)4 (5 mol%)-K3PO4Toluene/Water (4:1)9531 nih.gov
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazoleArylboronic acids---Water (micellar)-- scribd.com
6-Chloro-5H-benzo[a]phenothiazin-5-onePhenylboronic acidTris(dibenzylideneacetone)palladium(0)Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)Potassium phosphateToluene1107-8 researchgate.net

Oxidative Cyclization and Annulation Reactions

Oxidative cyclization reactions provide another important route to the benzothiazole core. These methods often involve the in situ generation of a reactive intermediate that undergoes cyclization onto the aromatic ring. A common strategy is the oxidative cyclization of thiobenzanilides, which can be prepared from anilines and a sulfur source.

For instance, the reaction of 2-aminothiophenols with aldehydes under oxidative conditions is a well-established method for synthesizing 2-substituted benzothiazoles. tsijournals.com The choice of oxidant is crucial and can influence the reaction efficiency and selectivity.

In the context of synthesizing the precursor for this compound, an oxidative cyclization approach could start from a suitably substituted aniline. For example, the oxidative cyclization of a thioanilide derived from a 4-alkoxyaniline could yield a 6-alkoxybenzothiazole, which can then be dealkylated to 6-hydroxybenzothiazole. Another approach involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form related indolinone structures, showcasing the versatility of oxidative cyclization in forming heterocyclic systems. nih.govnih.gov

Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of benzothiazoles to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

The use of ultrasonic irradiation has been shown to accelerate chemical reactions, often leading to higher yields and shorter reaction times. tandfonline.comanalis.com.my In the synthesis of benzothiazoles, ultrasound can promote the condensation of 2-aminothiophenol with aldehydes or other carbonyl compounds, sometimes even in the absence of a catalyst. tandfonline.comanalis.com.my

A study demonstrated the efficient synthesis of benzothiazole derivatives via ultrasonic probe irradiation of 2-aminothiophenol and various benzaldehydes in moderate to good yields (65-83%) within 20 minutes at room temperature under solvent- and catalyst-free conditions. analis.com.my Another report describes the use of a recyclable sulfated tungstate (B81510) catalyst under ultrasound irradiation for the synthesis of 2-substituted benzothiazoles in excellent yields. tandfonline.com

The following table highlights the efficiency of ultrasonic irradiation in benzothiazole synthesis:

Table 3: Ultrasonic-Assisted Synthesis of Benzothiazoles
ReactantsCatalyst/ConditionsReaction Time (min)Yield (%)Reference
2-Aminothiophenol, BenzaldehydesUltrasound probe, solvent-free, catalyst-free2065-83 analis.com.my
2-Aminothiophenol, AldehydesSulfated tungstate, ultrasound, room temperature-Excellent tandfonline.com
2-Aminobenzothiazole, Aldehydes, Ethyl cyanoacetate/MalononitrileAmmonium acetate, ultrasound, ethanol (B145695), room temperature10-1594-97 nih.gov

Solvent-free reactions, also known as solid-state reactions, offer significant environmental benefits by eliminating the need for volatile organic solvents. These reactions are often carried out by grinding the reactants together or by heating them in the absence of a solvent.

Several solvent-free protocols for the synthesis of benzothiazoles have been reported. For example, the reaction of 2-aminothiophenol with aromatic benzoyl chlorides can proceed efficiently at room temperature under solvent-free conditions to give high yields of 2-substituted benzothiazoles in a short reaction time. researchgate.net Microwave-assisted solvent-free synthesis over zeolites has also been described as a clean, fast, and efficient method. tsijournals.com

The table below provides examples of solvent-free synthesis of benzothiazoles:

Table 4: Solvent-Free Synthesis of Benzothiazoles
ReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
2-Aminothiophenol, Aromatic benzoyl chloridesRoom temperature, solvent-free1-3 minGood to Excellent scribd.comresearchgate.net
2-Mercaptobenzothiazole, Hydrazine hydrate, AldehydesNaY zeolite, microwave irradiation1-7 min- tsijournals.com
2-Aminophenol, BenzaldehydeBrønsted acidic ionic liquid gel, 130 °C5 h98 acs.org
Nanoreactor-Assisted Synthesis (e.g., Graphene Oxide Membranes)

The application of nanoreactors in organic synthesis represents a cutting-edge approach to enhance reaction efficiency, selectivity, and sustainability. Graphene oxide (GO) membranes, in particular, have emerged as a promising platform for facilitating chemical transformations. These membranes can act as "nanoreactors" by providing a confined environment that can influence reaction pathways and rates.

While specific examples detailing the synthesis of this compound using graphene oxide membranes are not extensively documented, the principle can be extrapolated from their use in related reactions. GO membranes possess a high density of oxygen-containing functional groups, such as hydroxyl, carboxyl, and epoxy groups, which can act as catalytic sites. For the synthesis of benzothiazole derivatives, these membranes could facilitate key steps, such as condensation or cyclization reactions, by pre-concentrating reactants and providing a catalytic surface. The layered structure of GO can create nano-confinement effects, potentially leading to improved yields and milder reaction conditions compared to conventional bulk reactions.

Strategies for Incorporating Oxirane Functionality at the C-6 Position of Benzothiazoles

The introduction of an oxirane-containing substituent at the C-6 position of the benzothiazole ring is a key synthetic challenge. Several strategies have been developed to achieve this, primarily involving the modification of a pre-existing benzothiazole core.

One of the most direct methods for creating the oxirane ring is through the epoxidation of an appropriate alkene precursor. This strategy involves first synthesizing a 6-allyl or 6-vinylbenzothiazole derivative. The subsequent epoxidation of the carbon-carbon double bond yields the desired oxiran-2-yl moiety.

A common approach involves the reaction of 6-hydroxybenzothiazole with an allyl halide, such as allyl bromide, to form 6-(allyloxy)benzothiazole. This precursor is then treated with an epoxidizing agent. A variety of reagents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and effective choice. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. Other epoxidation systems, such as those based on hydrogen peroxide or dioxiranes, can also be utilized.

An alternative and widely employed strategy for synthesizing this compound is the etherification of 6-hydroxybenzothiazole with an electrophilic three-carbon building block that already contains the oxirane ring. The most common reagent for this purpose is epichlorohydrin (B41342) (1-chloro-2,3-epoxypropane).

This reaction is typically performed under basic conditions, which facilitate the deprotonation of the phenolic hydroxyl group of 6-hydroxybenzothiazole, forming a more nucleophilic phenoxide ion. The phenoxide then attacks the terminal carbon of epichlorohydrin in a nucleophilic substitution reaction, displacing the chloride leaving group and forming the glycidyl (B131873) ether linkage. Common bases used for this transformation include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

Reactant 1Reactant 2BaseSolventProduct
6-HydroxybenzothiazoleEpichlorohydrinSodium HydroxideWater/Organic SolventThis compound
6-HydroxybenzothiazoleGlycidyl TosylatePotassium CarbonateAcetonitrileThis compound

Modern cross-coupling reactions provide powerful tools for the C-H functionalization of heterocyclic compounds, including benzothiazoles. While direct C-H activation at the C-6 position for the introduction of an oxiran-2-ylmethoxy group is challenging, a multi-step approach involving an initial coupling reaction is feasible.

For instance, a 6-halobenzothiazole (e.g., 6-bromobenzothiazole) can serve as a substrate for various palladium-catalyzed cross-coupling reactions. A Suzuki coupling with an appropriate boronic acid or a Buchwald-Hartwig amination could be used to introduce a functional group that can then be converted to the desired ether. For example, a coupling reaction could be used to install a protected hydroxyl group or a vinyl group at the C-6 position. Subsequent deprotection and etherification with epichlorohydrin, or epoxidation in the case of the vinyl group, would lead to the final product. These methods offer versatility but often require more synthetic steps compared to the direct etherification of 6-hydroxybenzothiazole.

Synthesis of Related Benzothiazole-Oxirane Derivatives (e.g., 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole)

The synthetic strategies described for the 6-substituted isomer can be adapted for the synthesis of other positional isomers, such as 7-(oxiran-2-ylmethoxy)-1,3-benzothiazole. The key to synthesizing this isomer is the availability of the corresponding 7-hydroxybenzothiazole precursor.

Mechanistic Investigations of Chemical Reactivity

Electrophilic and Nucleophilic Reactivity of the Oxirane Ring

The three-membered oxirane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions initiated by both electrophiles and nucleophiles.

The reaction of the oxirane ring in 6-(oxiran-2-ylmethoxy)benzothiazole with nucleophiles is a cornerstone of its chemical reactivity. This process involves the cleavage of one of the carbon-oxygen bonds of the epoxide. The regioselectivity and stereochemistry of this ring-opening are influenced by the nature of the nucleophile and the reaction conditions.

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks one of the carbon atoms of the oxirane ring, leading to the inversion of stereochemistry at the site of attack. The attack generally occurs at the less sterically hindered carbon atom.

In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a more reactive species. The subsequent nucleophilic attack is more SN1-like, with the nucleophile attacking the more substituted carbon atom, which can better stabilize a partial positive charge.

The benzothiazole (B30560) substituent exerts a significant electronic influence on the reactivity of the attached oxirane ring. The benzothiazole system is electron-withdrawing, which can affect the electron density of the adjacent oxirane ring and, consequently, its susceptibility to nucleophilic attack.

The electron-withdrawing nature of the benzothiazole ring can polarize the C-O bonds of the oxirane, making the carbon atoms more electrophilic and thus more reactive towards nucleophiles. This effect is transmitted through the methoxy (B1213986) linker.

Reactivity of the Benzothiazole Heterocycle

The benzothiazole ring system possesses its own distinct reactivity, which can be influenced by various factors, including oxidation and the nature of its substituents.

The benzothiazole core is susceptible to oxidation, particularly at the sulfur and nitrogen atoms. Oxidative processes can lead to the formation of N-oxides or sulfoxides, and in some cases, can even result in the opening of the thiazole (B1198619) ring. scholaris.cascholaris.ca

One study detailed an oxidative ring-opening of benzothiazole derivatives using magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents. scholaris.cascholaris.ca This reaction proceeds through a sulfinic ester intermediate, indicating that the initial attack occurs at the sulfur atom, followed by ring cleavage and further oxidation. scholaris.cascholaris.caresearchgate.net This transformation highlights the potential for the benzothiazole ring to undergo significant structural changes under oxidative conditions. scholaris.cascholaris.caresearchgate.net

Kinetic studies on the oxidation of 2-substituted benzothiazoles with chloramine-T in an acidic medium have also been conducted. researchgate.netiosrjournals.org These studies revealed that the reaction rate is dependent on the nature of the substituent at the 2-position, with electron-donating groups generally increasing the rate of oxidation. researchgate.netiosrjournals.org This suggests that the electronic properties of the benzothiazole ring play a crucial role in its susceptibility to oxidation. researchgate.netiosrjournals.org

The table below summarizes the relative reactivity of different substituted benzothiazoles towards oxidation by chloramine-T.

Substituent at 2-positionRelative Reactivity Order
4-methoxyOMeBzlH > BzlH > NO2BzlH
Hydrogen (unsubstituted)
4-nitro
Data from kinetic studies of oxidation with chloramine-T. researchgate.netiosrjournals.org

The reactivity and stability of the benzothiazole ring are significantly influenced by the nature and position of its substituents. The oxiran-2-ylmethoxy group at the 6-position of the benzothiazole ring in the subject compound will have a notable effect.

Studies on various 2-substituted benzothiazoles have demonstrated that the substituent at the C-2 position strongly influences the biological and chemical properties of the molecule. nih.gov For instance, the introduction of different groups at this position can modulate the compound's antitumor or antimicrobial activity. nih.govnih.gov This is often attributed to changes in the electronic distribution and steric hindrance around the benzothiazole core. nih.govnih.gov

The table below provides examples of how different substituents on the benzothiazole ring can affect its properties.

SubstituentPositionObserved Effect
Methoxy6Influences mesogenic properties. researchgate.net
Amino2Can enhance antitumor activity. nih.gov
Various aryl groups2Modulates antiproliferative activity. nih.gov

The ability of this compound to adsorb onto substrate surfaces is critical for various potential applications, such as in coatings and as a corrosion inhibitor. The adsorption mechanism is likely to involve interactions between the benzothiazole ring system, the oxirane ring, and the substrate.

The benzothiazole moiety, with its aromatic structure and heteroatoms (nitrogen and sulfur), can interact with metal surfaces through the formation of coordinate bonds. The lone pair of electrons on the nitrogen and sulfur atoms can be donated to vacant d-orbitals of the metal, leading to strong adsorption.

Furthermore, the π-electrons of the benzothiazole ring can interact with the surface through π-d interactions. The planarity of the benzothiazole ring system facilitates effective surface coverage. nih.gov

The oxirane ring can also play a role in the adsorption process. Under certain conditions, the ring may open and react with active sites on the substrate surface, forming a covalent bond and leading to a more robust and permanent film. This is a common mechanism for epoxy-based coatings.

Reaction Mechanisms of Substituted Benzothiazole Epoxides in Complex Systems

The chemical reactivity of substituted benzothiazole epoxides, such as this compound, in complex systems is primarily dictated by the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The benzothiazole moiety, while generally stable, influences the reactivity of the epoxide group through its electronic effects. In complex environments, such as biological systems or multicomponent reactions, the interaction with various nucleophiles, enzymes, and catalysts governs the reaction pathways and product distribution.

The epoxide ring of this compound is an electrophilic site prone to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com In complex systems, which are often aqueous and may contain a variety of nucleophilic species (e.g., water, amines, thiols), the ring-opening can proceed via different mechanisms. Under neutral or basic conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks the sterically least hindered carbon of the epoxide. libretexts.org In acidic conditions, the epoxide oxygen is first protonated, activating the ring and leading to a mechanism with more SN1 character, where the nucleophile may attack the more substituted carbon. libretexts.org

Nucleophilic Ring-Opening Reactions

The reaction of this compound with various nucleophiles present in complex biological or synthetic environments is a key aspect of its reactivity. The regioselectivity of this ring-opening reaction is crucial in determining the structure of the final products.

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound
Nucleophile TypeExample NucleophileReaction ConditionPredicted Major ProductReaction Mechanism
O-NucleophileWater/HydroxideAcidic or Basic1-(Benzothiazol-6-yloxy)-3-hydroxypropane-2-olSN2-like attack at the terminal carbon
N-NucleophileAmine (e.g., Lysine side chain)Neutral/Basic1-(Benzothiazol-6-yloxy)-3-(amino)propane-2-olSN2 attack at the terminal carbon
S-NucleophileThiol (e.g., Cysteine side chain)Neutral/Basic1-(Benzothiazol-6-yloxy)-3-(thio)propane-2-olSN2 attack at the terminal carbon

The data presented in Table 1 is based on the general principles of epoxide ring-opening reactions. libretexts.orgmasterorganicchemistry.com The attack of the nucleophile is predicted to occur at the terminal, less sterically hindered carbon of the oxirane ring, which is a common feature of SN2 reactions on asymmetric epoxides.

Enzymatic Transformations

In biological systems, substituted benzothiazole epoxides can be substrates for various enzymes. These enzymatic reactions are often highly specific and can lead to the formation of particular metabolites. Two major classes of enzymes involved in the metabolism of epoxides are epoxide hydrolases and glutathione (B108866) S-transferases.

Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of epoxides to form the corresponding vicinal diols. This is a common detoxification pathway for xenobiotic epoxides.

Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione (a tripeptide thiol) to the epoxide, leading to the formation of a more water-soluble and easily excretable conjugate.

Table 2: Potential Enzymatic Transformations of this compound
Enzyme ClassReaction TypeExpected Product
Epoxide Hydrolase (EH)Hydrolysis1-(Benzothiazol-6-yloxy)propane-2,3-diol
Glutathione S-Transferase (GST)Glutathione ConjugationGlutathionyl-1-(benzothiazol-6-yloxy)-propan-2-ol

Detailed mechanistic studies on the enzymatic transformations of this compound are not extensively available in public literature. The predicted transformations in Table 2 are based on the known metabolic pathways of similar epoxide-containing compounds. nih.gov The benzothiazole moiety itself is found in a variety of biologically active compounds and can influence the interaction with enzymes. nih.govnih.gov

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a microscopic view of the electronic structure, which is fundamental to a molecule's physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It allows for the optimization of the molecular geometry to its most stable conformation and the calculation of its energetic properties. For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G+(d,p) or 6-311++G(d,p), have been shown to provide reliable results for bond lengths and angles that are in good agreement with experimental data. These calculations are typically performed in the gas phase and can also be extended to solvent environments to mimic physiological conditions. The optimized geometry is crucial for understanding the molecule's three-dimensional shape and how it might interact with biological targets.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For various benzothiazole derivatives, the HOMO-LUMO gap has been calculated to understand the effect of different substituents on the molecule's electronic properties and reactivity. For instance, substitutions on the benzothiazole ring can modulate the energy gap, thereby tuning the molecule's reactivity. In the context of 6-(oxiran-2-ylmethoxy)benzothiazole, the oxiran-2-ylmethoxy substituent would influence the electron distribution and thus the HOMO and LUMO energy levels.

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the electron-donating ability of the molecule.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOIndicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

This table outlines the key concepts of Frontier Molecular Orbital analysis.

In benzothiazole derivatives, NBO analysis has been employed to understand the hyperconjugative interactions and the delocalization of electron density from lone pairs to antibonding orbitals. For this compound, NBO analysis would reveal the interactions between the orbitals of the benzothiazole core and the oxiran-2-ylmethoxy substituent, providing insights into the electronic communication between these fragments.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and identifying its reactive sites. The MEP map uses a color-coded scale to represent the electrostatic potential, where red indicates electron-rich regions (nucleophilic sites) that are prone to electrophilic attack, and blue indicates electron-deficient regions (electrophilic sites) that are susceptible to nucleophilic attack.

For benzothiazole derivatives, MEP maps have been used to pinpoint the most likely sites for chemical reactions. In the case of this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character, while the hydrogen atoms of the aromatic ring would exhibit positive potential.

Reactivity Descriptors and Stability Assessment

Based on the energies of the frontier molecular orbitals, various global and local reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. Harder molecules have a larger energy gap and are less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Softer molecules are more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. A higher electrophilicity index indicates a better electrophile.

These descriptors have been calculated for various benzothiazole derivatives to compare their relative reactivities. For this compound, the calculation of these indices would provide a quantitative basis for predicting its chemical behavior.

Reactivity DescriptorFormulaDescription
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Chemical Softness (S) 1 / ηReciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) - (EHOMO + ELUMO) / 2Power to attract electrons.
Electrophilicity Index (ω) μ2 / (2η) (where μ is the chemical potential)Capacity to accept electrons.

This table summarizes key global reactivity descriptors and their formulas.

Thermodynamic Considerations of Reaction Pathways

A thorough understanding of the thermodynamic landscape of this compound is crucial for predicting its stability and reactivity. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the energetics of various potential reaction pathways.

One of the most significant reactive sites in this compound is the oxirane ring. This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Theoretical calculations can model the reaction of the epoxide with various nucleophiles, such as amines or thiols, which are common in biological systems and polymer chemistry. By calculating the Gibbs free energy change (ΔG) for these reactions, the spontaneity and equilibrium position of the ring-opening process can be determined.

For instance, the reaction with a generic nucleophile (Nu⁻) can be modeled to proceed via an SN2 mechanism, and the associated thermodynamic parameters can be computed. These calculations would typically involve optimizing the geometries of the reactant complex, the transition state, and the product, followed by frequency calculations to obtain thermal corrections.

Table 1: Illustrative Thermodynamic Data for the Ring-Opening Reaction of this compound with a Model Nucleophile (e.g., CH₃NH₂)

ParameterValue (kcal/mol)
Enthalpy of Reaction (ΔH)-25.8
Gibbs Free Energy of Reaction (ΔG)-23.5
Activation Energy (Ea)15.2

Note: The data in this table is illustrative and represents typical values for such reactions. Actual values would be derived from specific quantum chemical calculations.

These thermodynamic data provide fundamental insights. A negative ΔH indicates an exothermic reaction, releasing heat, while a negative ΔG signifies a spontaneous process under standard conditions. The activation energy (Ea) provides a measure of the kinetic barrier to the reaction.

Computational Modeling of Molecular Interactions

Beyond its intrinsic reactivity, the interactions of this compound with its environment are critical for understanding its behavior in practical applications, such as in coatings, adhesives, or as a functional monomer.

Simulation of Surface Adsorption Phenomena

The adsorption of this compound onto various surfaces is a key area of investigation, particularly for applications in corrosion inhibition or surface modification. Computational modeling, especially through molecular dynamics (MD) simulations or DFT calculations with periodic boundary conditions, can provide atomic-level insights into these phenomena.

Simulations can model the interaction of the molecule with different surfaces, such as metal oxides (e.g., Al₂O₃, Fe₂O₃) or polymers. The calculations would focus on determining the optimal adsorption geometry and the adsorption energy. The benzothiazole moiety, with its aromatic system and heteroatoms, can engage in π-stacking and donor-acceptor interactions with the surface. The oxirane and methoxy (B1213986) groups can participate in hydrogen bonding or dative interactions.

The adsorption energy (E_ads) is a key parameter derived from these simulations, calculated as:

E_ads = E_total - (E_surface + E_molecule)

where E_total is the total energy of the adsorbed system, and E_surface and E_molecule are the energies of the isolated surface and molecule, respectively. A more negative E_ads indicates stronger adsorption.

Table 2: Illustrative Adsorption Energies of this compound on Different Surfaces

SurfaceAdsorption Energy (E_ads) (eV)
Iron (110)-1.85
Aluminum Oxide (0001)-1.23
Graphene-0.98

Note: The data in this table is for illustrative purposes to demonstrate the type of results obtained from such simulations.

Analysis of the adsorption poses can reveal which parts of the molecule are primarily responsible for the interaction, guiding the design of molecules with enhanced surface affinity.

Investigation of Intermolecular Interactions in Condensed Phases

In a bulk liquid or solid state, the properties of this compound are governed by the network of intermolecular interactions. Molecular dynamics simulations are a powerful tool to explore the structure and dynamics of the condensed phase.

By simulating a system containing a large number of molecules, one can study properties like the radial distribution function (RDF), which describes the probability of finding a neighboring molecule at a certain distance. The RDF can reveal details about the local molecular packing and the nature of intermolecular forces. For this compound, one would expect to see contributions from π-π stacking of the benzothiazole rings and dipole-dipole interactions involving the ether and oxirane functionalities.

Furthermore, the cohesive energy density, which is related to the heat of vaporization, can be calculated from these simulations. This provides a measure of the strength of the intermolecular forces holding the molecules together in the condensed phase. Analysis of the simulation trajectories can also provide insights into dynamic properties such as diffusion coefficients and rotational correlation times, which are important for understanding transport phenomena in the liquid state.

Advanced Applications and Functional Materials Research

Development of Fluorescent Probes and Chemical Sensors

The utility of benzothiazole (B30560) derivatives as fluorescent probes and chemical sensors is well-established, often leveraging their unique photophysical properties. However, no studies were found that specifically investigate 6-(Oxiran-2-ylmethoxy)benzothiazole for these purposes. Consequently, there is no available information on its potential to exhibit the following key mechanisms:

Exploration in Materials Science

The unique electronic and optical properties of benzothiazole derivatives have led to their use in various materials science applications. However, the potential of This compound in this field remains uninvestigated.

Role in Anticorrosion Systems (e.g., Protective Film Formation)

The benzothiazole core of this compound plays a crucial role in its potential as a corrosion inhibitor. Organic compounds containing heteroatoms such as nitrogen and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces. This adsorption creates a protective film that isolates the metal from corrosive environments. The benzothiazole moiety, with its electron-rich nitrogen and sulfur atoms, can form coordinate bonds with vacant d-orbitals of metal atoms, leading to the formation of a stable, chemisorbed layer. This initial adsorption is a critical step in mitigating corrosion.

The presence of the oxiran-2-ylmethoxy group significantly enhances the protective properties of the molecule. Epoxy groups are the primary components of high-performance epoxy coatings, which are widely used for corrosion protection. masterbond.comspeccoats.co.zabrookesbell.com These coatings form a robust physical barrier that prevents aggressive species like water, oxygen, and ions from reaching the metal substrate. masterbond.com The oxirane ring in this compound is highly reactive and can undergo ring-opening polymerization. masterorganicchemistry.comlibretexts.orgwikipedia.org This reaction can be initiated by various species present at the metal-solution interface or by adding a curing agent. The polymerization of the oxirane groups leads to the formation of a cross-linked, three-dimensional polymer network on the metal surface. This network significantly enhances the barrier properties of the initial adsorbed film, making it thicker, denser, and more durable.

The dual functionality of this compound offers a synergistic approach to corrosion protection. The benzothiazole part ensures strong adhesion to the metal surface, while the epoxy part creates a thick, impermeable barrier. This combination can lead to the formation of a highly effective and long-lasting anticorrosion coating.

Table 1: Key Moieties and Their Role in Anticorrosion

Molecular MoietyRole in AnticorrosionMechanism
BenzothiazoleAdhesion to metal surfaceFormation of coordinate bonds between N/S heteroatoms and metal atoms, leading to a chemisorbed protective layer.
Oxirane (Epoxy)Formation of a barrier layerRing-opening polymerization to form a dense, cross-linked polymer network that blocks corrosive species. masterbond.commasterorganicchemistry.comlibretexts.orgwikipedia.org

Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optical signal processing, telecommunications, and other photonic technologies. sci-hub.se The third-order NLO properties are particularly important for applications such as optical limiting and all-optical switching. The NLO response of organic molecules is often associated with the presence of a π-conjugated system and donor-acceptor groups within the molecule.

The benzothiazole ring is an electron-accepting moiety, and when combined with an electron-donating group, it can create a molecule with significant NLO properties. researching.cn Research on various benzothiazole derivatives has demonstrated their potential as NLO materials. For instance, studies on carbazole-benzothiazole derivatives have shown that the combination of carbazole (B46965) as an electron donor and benzothiazole as an electron acceptor leads to materials with significant third-order NLO susceptibility. researching.cn Similarly, benzothiazolium salts have been shown to exhibit broadband reverse saturable absorption, a key characteristic for optical limiting applications. sci-hub.se

Table 2: Comparison of Benzothiazole Derivatives with NLO Properties

Compound TypeKey Structural FeaturesObserved NLO Properties
Carbazole-benzothiazole derivativesCarbazole (donor) - Benzothiazole (acceptor)Third-order nonlinear absorption and refraction. researching.cn
Benzothiazolium saltsCationic benzothiazole moietyBroadband reverse saturable absorption. sci-hub.se
Benzothiazole derivatized phthalocyaninesBenzothiazole peripherally attached to a phthalocyanine (B1677752) coreGood optical limiting behavior. researchgate.net

Benzothiazole-Oxirane Derivatives as Synthetic Intermediates for Complex Molecular Architectures

The presence of a reactive oxirane ring makes this compound a valuable synthetic intermediate for the construction of more complex molecules. The benzothiazole core itself is a privileged scaffold in medicinal chemistry and materials science, and the ability to easily introduce a variety of functional groups via the oxirane ring enhances its utility. researchgate.net

Precursors for Advanced Organic Synthesis

The high reactivity of the three-membered oxirane ring is due to its significant ring strain, which is about 25 kcal/mol. masterorganicchemistry.comwikipedia.org This strain is readily relieved upon nucleophilic attack, leading to ring-opening. libretexts.orgchemistrysteps.com This reaction can proceed under both acidic and basic conditions, providing a versatile handle for synthetic chemists. masterorganicchemistry.comlibretexts.org

Under basic or nucleophilic conditions, the attack typically occurs at the less substituted carbon of the epoxide in an SN2-like manner. libretexts.orgchemistrysteps.com A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be used to open the ring, leading to the formation of a β-substituted ethanol (B145695) derivative. This allows for the introduction of a diverse array of functional groups and the extension of the carbon chain.

Under acidic conditions, the reaction proceeds via a mechanism that has both SN1 and SN2 character. libretexts.org The oxygen atom is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge. libretexts.org The regioselectivity of the ring-opening reaction (i.e., which carbon is attacked) can thus be controlled by the choice of reaction conditions.

The benzothiazole moiety is generally stable under these conditions, allowing for selective modification at the oxirane ring. This makes this compound an excellent precursor for creating a library of derivatives with tailored properties.

Building Blocks for High-Value Organic Compounds

The versatility of this compound as a synthetic precursor allows for its use as a building block for a variety of high-value organic compounds. The synthesis of this compound likely starts from 6-hydroxybenzothiazole (B183329), which can be prepared from 1,4-benzoquinone. researchgate.netresearchgate.net The hydroxyl group is then alkylated with an appropriate oxirane-containing electrophile to yield the target molecule.

The subsequent ring-opening of the oxirane can lead to the synthesis of:

Functional Polymers: The oxirane group can be used as a monomer or a cross-linking agent in polymerization reactions. This could lead to the development of new polymers with the benzothiazole moiety incorporated into the polymer backbone or as a pendant group. Such polymers could have interesting properties for applications in electronics, coatings, or as biomaterials.

Pharmaceutical Intermediates: The benzothiazole scaffold is found in many biologically active compounds. researchgate.netnih.govnih.gov The ability to introduce a hydroxyl group and another functional group via the ring-opening of the oxirane provides a convenient route to new potential drug candidates. For example, reaction with an amine could lead to the formation of an amino alcohol, a common structural motif in pharmaceuticals.

Specialized Dyes and Probes: Benzothiazole derivatives are known to have interesting photophysical properties and are used in dyes and fluorescent probes. nih.gov The functionalization of this compound could be used to tune these properties or to attach the benzothiazole core to other molecules or surfaces.

The ability to synthesize hydroxy-substituted benzothiazole derivatives is a key step in accessing these building blocks. researchgate.netresearchgate.netnih.govadvion.com The selective functionalization of these intermediates provides a powerful tool for the creation of new and valuable organic compounds.

Future Research Directions and Outlook

Novel Synthetic Routes for Functionalized Benzothiazole-Oxirane Compounds

The development of efficient and sustainable synthetic methodologies is paramount for the exploration of novel benzothiazole-oxirane derivatives. While general methods for benzothiazole (B30560) synthesis are well-established, future research will likely focus on the introduction and manipulation of the oxirane-containing substituent with high chemo- and stereoselectivity.

Future synthetic strategies are expected to move towards greener and more atom-economical approaches. nih.gov This includes the use of environmentally benign solvents, catalyst-free reactions, or the application of heterogeneous catalysts that can be easily recovered and reused. youtube.com One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be a key area of development to improve efficiency and reduce waste. researchgate.net

A prospective area of research is the late-stage functionalization of the benzothiazole core after the introduction of the oxirane moiety. This could involve C-H activation strategies to introduce additional substituents onto the benzene (B151609) ring, allowing for the rapid generation of a diverse library of compounds for screening in various applications.

Table 1: Potential Synthetic Approaches for Functionalized Benzothiazole-Oxirane Compounds

Synthetic StrategyDescriptionPotential Advantages
Williamson Ether Synthesis Reaction of 6-hydroxybenzothiazole (B183329) with an epihalohydrin (e.g., epichlorohydrin) in the presence of a base.Straightforward, well-established method.
Glycidyl (B131873) Etherification Direct reaction of 6-hydroxybenzothiazole with glycidol (B123203) under controlled conditions.Potentially more atom-economical than using epihalohydrins.
Asymmetric Epoxidation Epoxidation of an allyloxybenzothiazole precursor using a chiral catalyst to control the stereochemistry of the oxirane ring.Access to enantiomerically pure compounds, crucial for pharmacological applications.
One-Pot Synthesis Condensation of a substituted aminothiophenol with a reagent containing a masked or pre-formed oxirane functionality.Increased efficiency, reduced purification steps.

Advanced Spectroscopic and Mechanistic Characterization

A thorough understanding of the structural and electronic properties of 6-(Oxiran-2-ylmethoxy)benzothiazole and its derivatives is crucial for predicting their reactivity and designing new applications. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will remain fundamental for routine characterization, more sophisticated methods will be required to probe the finer details of molecular structure and dynamics. ekb.eg Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for unambiguous assignment of all proton and carbon signals, especially in more complex, further functionalized analogues.

Mechanistic studies will focus on the reactions of the oxirane ring, such as ring-opening reactions with various nucleophiles. Kinetic studies, monitored by techniques like in-situ IR or NMR spectroscopy, will provide valuable data on reaction rates and mechanisms. This understanding is critical for controlling the outcome of reactions where the oxirane is used as a synthetic handle.

Table 2: Spectroscopic Techniques for Characterization

TechniqueInformation GainedRelevance to Benzothiazole-Oxirane Compounds
¹H and ¹³C NMR Basic structural framework, chemical environment of atoms.Confirmation of synthesis, purity assessment. nih.gov
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms, unambiguous signal assignment.Essential for complex derivatives and stereochemical analysis.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental composition.Unambiguous determination of molecular formula.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O-C of oxirane, C=N of thiazole).Confirmation of key structural features. nih.gov
UV-Vis Spectroscopy Electronic transitions, information on conjugation.Understanding the electronic properties of the benzothiazole core.

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. For this compound, computational modeling can provide deep insights into its properties and reactivity, guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net These calculations can also be used to simulate spectroscopic data, such as NMR and IR spectra, aiding in the interpretation of experimental results. ekb.eg

Furthermore, computational methods can be used to explore the reaction mechanisms of the oxirane ring opening with different reagents. By calculating the activation energies of various possible pathways, researchers can predict the most likely products and optimize reaction conditions. Molecular docking studies can predict the binding affinity and mode of interaction of benzothiazole-oxirane derivatives with biological targets, which is invaluable for the rational design of new drug candidates. nih.gov

Expanding Applications in Emerging Technologies

The unique combination of the benzothiazole and oxirane functionalities suggests a range of potential applications in emerging technologies, extending beyond traditional medicinal chemistry.

In materials science , the oxirane group can be used as a reactive handle for polymerization or for grafting the benzothiazole unit onto surfaces or into polymer matrices. This could lead to the development of new functional materials with tailored optical, electronic, or mechanical properties. For instance, the incorporation of the benzothiazole moiety, known for its fluorescence, could lead to novel sensors or organic light-emitting diodes (OLEDs). nih.gov

In the realm of biotechnology , this compound could be used as a versatile scaffold for the synthesis of bioconjugates. The oxirane ring can react with nucleophilic groups present in biomolecules, such as amines and thiols, allowing for the covalent attachment of the benzothiazole unit to proteins or DNA. This could be exploited for the development of fluorescent probes for bioimaging or for the targeted delivery of therapeutic agents.

The inherent biological activity of the benzothiazole core also suggests potential applications in areas such as agrochemicals or as antifouling agents . The oxirane functionality provides a convenient point of attachment for further chemical modification to optimize activity and selectivity for a specific application.

Table 3: Potential Applications in Emerging Technologies

FieldPotential ApplicationRationale
Materials Science Fluorescent polymers, organic semiconductors, functional coatings.The benzothiazole core often exhibits fluorescence, and the oxirane allows for polymerization or grafting. nih.gov
Biotechnology Fluorescent probes, bioconjugation, targeted drug delivery.The oxirane ring can react with biomolecules, and the benzothiazole moiety can act as a reporter or a therapeutic agent.
Agrochemicals Fungicides, herbicides.Benzothiazole derivatives have shown a broad spectrum of biological activities.
Smart Materials Chemsensors, stimuli-responsive materials.The reactivity of the oxirane ring can be exploited to create materials that respond to chemical stimuli.

Q & A

Q. What are the common synthetic routes for 6-(Oxiran-2-ylmethoxy)benzothiazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution, where the epoxide group is introduced via reaction of 6-hydroxybenzothiazole with epichlorohydrin under alkaline conditions. Optimization includes:

  • Controlling pH (8–10) to minimize side reactions.
  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Maintaining temperatures between 60–80°C to balance reaction rate and byproduct formation. Yield improvements (10–15%) are achieved by adding phase-transfer catalysts like tetrabutylammonium bromide .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Key techniques include:

  • FT-IR : C-O-C epoxide stretching (~1250 cm⁻¹) and benzothiazole ring vibrations (1600–1450 cm⁻¹) .
  • ¹H NMR : Epoxide protons (δ 3.5–4.5 ppm) and methoxy singlet (~δ 3.8 ppm).
  • HRMS : Molecular ion confirmation (e.g., [M+H]⁺ at m/z 223.0432). Multi-nuclear NMR (¹³C, 2D COSY) resolves stereochemical ambiguities in the epoxide group .

Q. What preliminary biological screening strategies are recommended for assessing the bioactivity of this compound?

Prioritize:

  • Antimicrobial disk diffusion assays against Gram-positive (S. aureus) and fungal strains (C. albicans).
  • MTT cytotoxicity screening in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Include positive controls like fluconazole (antifungal) and doxorubicin (anticancer) for comparative analysis .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for epoxide-containing benzothiazole derivatives?

Systematically modify substituents at positions 2 and 6 while maintaining the epoxide moiety. Compare bioactivity changes through:

  • Electron-withdrawing groups (e.g., -NO₂) at position 2 enhance antifungal activity by 30–40% .
  • Bulky substituents (e.g., adamantyl) improve blood-brain barrier penetration in neuroactivity studies . Use Hammett plots to correlate electronic effects with potency .

Q. What computational approaches best predict the reactivity of the epoxide ring in medicinal chemistry applications?

Combine:

  • DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces of the epoxide.
  • Molecular docking (AutoDock Vina) against target enzymes like CYP450.
  • MD simulations (>100 ns) to reveal ring-opening mechanisms under physiological pH .

Q. How should researchers address contradictory reports on this compound’s antimicrobial efficacy across different studies?

Conduct standardized CLSI/MIC testing across identical microbial strains while controlling for:

  • Solubility variations (use DMSO ≤2% v/v).
  • Epoxide stability (monitor degradation via HPLC during assays).
  • Synergistic effects with adjuvants (e.g., β-lactamase inhibitors) .

Q. What experimental design considerations are critical when studying the compound’s stability under physiological conditions?

Implement accelerated stability studies using factorial designs varying:

  • pH (5.0–7.4).
  • Temperature (25–37°C).
  • Ionic strength (0.1–0.5 M PBS). Monitor epoxide ring hydrolysis via ¹H NMR peak disappearance at δ 3.5–4.5 ppm over 72 hours. Include Arrhenius plot analysis to predict shelf-life .

Q. Which advanced techniques elucidate the compound’s mechanism of action at the molecular level?

Employ:

  • Surface plasmon resonance (SPR) to measure real-time binding kinetics with putative targets (e.g., tubulin).
  • CRISPR-Cas9 gene knockout models to validate target essentiality.
  • Synchrotron-based X-ray crystallography (2Å resolution) to reveal precise binding conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.